Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
Description
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methoxy group at position 4, a methyl group at position 6, and a 3-chloro-4-methoxyphenylamino substituent at position 4 of the quinoline core.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15-13(8-11)16(10-17(22-15)19(23)25-3)21-12-5-7-18(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACUWNIQHLAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Reactants :
- 3-Chloro-4-methoxyaniline (1.0 equiv)
- Methyl 3-oxopentanoate (1.2 equiv)
- Polyphosphoric acid (PPA) as catalyst and solvent.
- Conditions :
- Heated at 150°C for 4–6 hours under inert atmosphere.
- Workup :
- Quenched in ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Product :
Mechanistic Insights
The β-keto ester undergoes cyclocondensation with the aniline, followed by dehydration and aromatization to form the quinoline core. The methyl group at position 6 originates from the β-keto ester’s R-group.
Chlorination at Position 4
The hydroxyl group at position 4 is replaced with chlorine to enable subsequent amination.
Phosphorus Oxychloride (POCl₃) Method
- Reactants :
- Methyl 4-hydroxy-6-methylquinoline-2-carboxylate (1.0 equiv)
- POCl₃ (5.0 equiv)
- Catalytic DMF (0.1 equiv).
- Conditions :
- Refluxed at 110°C for 6 hours.
- Workup :
- Excess POCl₃ removed under vacuum, residue neutralized, and extracted with DCM.
- Product :
Buchwald-Hartwig Amination for Aryl Amino Group Introduction
The chloro substituent at position 4 is replaced with 3-chloro-4-methoxyaniline via palladium-catalyzed coupling.
Catalytic System
- Reactants :
- Methyl 4-chloro-6-methylquinoline-2-carboxylate (1.0 equiv)
- 3-Chloro-4-methoxyaniline (1.5 equiv)
- Pd(OAc)₂ (5 mol%)
- XPhos (10 mol%)
- Cs₂CO₃ (2.0 equiv).
- Conditions :
- Toluene, 110°C, 24 hours under N₂.
- Workup :
- Filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/EtOAc).
- Product :
Key Optimization Parameters
- Ligand Choice : XPhos outperforms BINAP in suppressing homocoupling byproducts.
- Base : Cs₂CO₃ ensures deprotonation of the aryl amine without hydrolyzing the ester.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A boronic acid derivative of 3-chloro-4-methoxyaniline can couple with a bromoquinoline intermediate.
One-Pot Tandem Synthesis
Combining Gould-Jacobs cyclization and amination in a single pot reduces purification steps.
- Reactants :
- 3-Chloro-4-methoxyaniline, methyl 3-oxopentanoate, POCl₃.
- Conditions :
- Sequential addition of reagents without isolating intermediates.
- Yield : 50–55% (lower due to side reactions).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Gould-Jacobs + BH¹ | 70–80 | ≥98 | High regioselectivity |
| Suzuki Coupling | 60–65 | 95–97 | Avoids chlorination step |
| One-Pot Tandem | 50–55 | 90–92 | Reduced purification |
¹Buchwald-Hartwig amination.
Challenges and Solutions
- Regioselectivity in Cyclization :
- Amination Side Reactions :
- Ester Hydrolysis :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydroisoquinoline moieties, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydroisoquinoline core may also interact with various enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent positions and functional groups, impacting properties such as lipophilicity, solubility, and bioactivity.
Key Observations :
- Lipophilicity: The target compound’s methyl ester at position 2 and chloro-methoxy phenylamino group likely increase log P compared to analogs with polar groups (e.g., carboxylic acid in ). HPLC-derived log k values for similar compounds range from 2.5–3.2, suggesting moderate lipophilicity suitable for membrane penetration .
- Solubility : The methyl ester in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., ’s compound, which is sparingly soluble in DMSO) .
Key Observations :
Spectroscopic and Crystallographic Comparisons
13C NMR Data :
- The target compound’s 13C NMR signals for carbonyl groups (δ ~167–169 ppm) align with quinoline-2-carboxylates in and .
- Aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl, COOMe) show deshielding (δ > 120 ppm) compared to alkyl-substituted quinolines .
Crystallography :
- Analogs like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline () exhibit C–H···π and hydrogen-bonding interactions, stabilizing crystal packing. The target compound’s methyl and chloro groups may promote similar intermolecular interactions .
Biological Activity
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate, also known by its CAS number 1207014-69-4, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₃ |
| Molecular Weight | 356.8 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This involves the condensation of aniline derivatives with ketones via Friedländer synthesis.
- Amination : The amino group is introduced by reacting the quinoline derivative with 3-chloro-4-methoxyaniline under basic conditions.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis.
- Case Study : A study published in Journal of Medicinal Chemistry showed that similar quinoline derivatives effectively inhibited cancer cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Research Findings : In a screening study against common pathogens, this compound exhibited MIC values comparable to standard antibiotics, suggesting its utility in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : Potential interactions with receptors involved in neurotransmission and immune responses have been suggested, which could explain its diverse biological activity.
Comparative Analysis with Related Compounds
The table below compares this compound with other related quinoline derivatives regarding their biological activities.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor interaction |
| 7-Chloroquinoline | Moderate | High | DNA intercalation |
| 8-Hydroxyquinoline | High | Low | Reactive oxygen species generation |
Q & A
Q. What are the common synthetic routes for Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of quinoline derivatives like this compound typically involves classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are critical for introducing the 3-chloro-4-methoxyphenylamino group. For example:
- Step 1: Construct the quinoline core via cyclization of aniline derivatives with ketones or aldehydes.
- Step 2: Introduce the methyl ester group at position 2 using methyl chloroformate under basic conditions.
- Step 3: Couple the 3-chloro-4-methoxyaniline moiety via palladium-catalyzed amination.
Key Factors Affecting Yield:
- Temperature: Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive intermediates.
- Catalyst Loading: Pd(OAc)₂/XPhos systems (1–5 mol%) balance cost and reactivity.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to prevent side reactions.
For optimization, green protocols (e.g., ultrasound irradiation) can reduce reaction times and improve regioselectivity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the quinoline core).
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign coupling pathways.
X-ray Crystallography:
- Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Collect data using a diffractometer and refine with SHELXL (space group, thermal parameters, R-factor < 5%) .
High-Resolution Mass Spectrometry (HRMS):
- Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error).
HPLC-PDA:
- Assess purity (>95%) using a C18 column (gradient: 50–90% acetonitrile in water).
Cross-validation between techniques mitigates instrumental artifacts .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the 3-chloro-4-methoxyphenylamino group be addressed?
Methodological Answer: Regioselectivity issues arise due to competing nucleophilic sites on the quinoline core. Strategies include:
- Directed ortho-Metalation: Use a directing group (e.g., methyl ester) to position the amination site.
- Catalyst Design: Pd/dcype or Pd/t-BuXPhos ligands favor C–N bond formation at position 4 over position 5.
- Substrate Prefunctionalization: Protect competing sites with Boc groups, which are cleaved post-coupling.
Case Study:
In a trial using Pd(OAc)₂/t-BuXPhos, coupling at position 4 achieved >90% selectivity in DMF at 100°C. Competing reactions at position 6 were suppressed by reducing catalyst loading to 2 mol% .
Q. What strategies are effective in resolving contradictory data between computational modeling and experimental spectral results?
Methodological Answer: Discrepancies often stem from solvent effects, conformational flexibility, or crystal packing. Mitigation steps:
Solvent Correction in DFT: Re-optimize computational models using SMD solvation parameters (e.g., chloroform vs. DMSO).
Dynamic NMR Analysis: Identify rotamers or tautomers causing signal splitting (e.g., variable-temperature ¹H NMR).
Cambridge Structural Database (CSD) Validation: Compare experimental bond lengths/angles with similar quinoline derivatives (e.g., mean deviation < 0.05 Å).
Example:
A computed IR carbonyl stretch at 1680 cm⁻¹ vs. experimental 1705 cm⁻¹ was resolved by accounting for crystal lattice hydrogen bonds observed in X-ray data .
Q. How should researchers safely handle hazardous intermediates during synthesis?
Methodological Answer: Key protocols for intermediates like 3-chloro-4-methoxyaniline or methyl chloroformate:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.
- Engineering Controls: Perform reactions in a fume hood with blast shields for exothermic steps.
- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with 10% aqueous NaHCO₃ before disposal.
Refer to safety data sheets (SDS) for specific hazards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
